molecular formula C40H56O4 B191967 Neoxanthin CAS No. 14660-91-4

Neoxanthin

Cat. No.: B191967
CAS No.: 14660-91-4
M. Wt: 600.9 g/mol
InChI Key: PGYAYSRVSAJXTE-FTLOKQSXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neoxanthin is a carotenoid and xanthophyll found in plants and algae. It plays a crucial role in the biosynthesis of the plant hormone abscisic acid. This compound exists in two isomeric forms: all-trans and 9-cis. It is produced from violaxanthin and is known for its role in protecting plants against photooxidative stress .

Mechanism of Action

Target of Action

Neoxanthin, also known as 9’-cis-Neoxanthin, is a carotenoid and xanthophyll . It primarily targets chlorophyll pigments in plants and algae, where it plays a crucial role in the photosynthetic process . It also interacts with reactive oxygen species (ROS) , helping to mitigate oxidative stress .

Mode of Action

This compound interacts with its targets through a series of complex biochemical reactions. It forms complexes with chlorophyll pigments, contributing to the optoelectronic properties and interaction studies of these complexes . This compound also exhibits antioxidant properties , reacting chemically with free radicals and ROS, thereby preventing or reducing damage to living cells .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is an intermediate in the biosynthesis of the plant hormone abscisic acid . It is produced from violaxanthin, but the exact enzyme catalyzing this conversion, suspected to be this compound synthase, is yet to be confirmed . This compound is also a branching point for the synthesis of both diadinoxanthin and fucoxanthin .

Result of Action

The primary result of this compound’s action is its photoprotective role . It protects photosynthetic organisms from photooxidative stress caused by excessive light . It also contributes to the structural stability of carotenoid-chlorophyll complexes .

Action Environment

The action of this compound is influenced by environmental factors such as light and acidity. Light is a paramount parameter driving photosynthesis, and excessive irradiance leads to the formation of ROS that cause cell damage . This compound is also particularly labile to acids due to its epoxide nature .

Biochemical Analysis

Biochemical Properties

Neoxanthin interacts with various enzymes, proteins, and other biomolecules. It is produced from violaxanthin, but a suspected this compound synthase is still to be confirmed . Two different genes were confirmed to be implicated in violaxanthin conversion to this compound in Arabidopsis and tomato . It has a specific role in protection against photooxidative stress .

Cellular Effects

This compound has been found to prevent fat accumulation in differentiated adipocytes . In particular, the content of this compound in spinach, beet, and arugula leaves, which showed significant preventive effects on fat accumulation, was remarkably higher than that in green and red romaine lettuce leaves, which were ineffective against fat accumulation . This compound also prevents H2O2-induced cytotoxicity in HepG2 cells by activating endogenous antioxidant signals and suppressing apoptosis signals .

Molecular Mechanism

This compound is not directly involved in xanthophyll cycles (XC) and the molecular mechanisms behind its photoprotective activity are yet to be fully resolved . This xanthophyll is one of the major xanthophyll components in plants’ photosystems . A putative photoprotective model involving all-trans-neoxanthin is discussed .

Temporal Effects in Laboratory Settings

The content of this compound under high light intensity reached 25 mg kg-1, quite lower than that found in terrestrial plants . Such a scenario explained the failure of Bertrand in detecting microalgal this compound .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, studies on related carotenoids such as fucoxanthin have shown that the effects can vary with different dosages .

Metabolic Pathways

This compound is an intermediate in the biosynthesis of the plant hormone abscisic acid . It is produced from violaxanthin . The less characterized this compound synthase (NXS) catalyzes the formation of this compound .

Transport and Distribution

While specific information on the transport and distribution of this compound is limited, it is known that carotenoids, including this compound, are synthesized in plastids where they play essential roles in photosynthesis and photoprotection .

Subcellular Localization

This compound is localized in the chloroplast . The subcellular localization indicated that this compound resides in the chloroplast yet with differential distribution patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neoxanthin is synthesized from violaxanthin through enzymatic reactions. The suspected this compound synthase enzyme, which converts violaxanthin to this compound, is yet to be fully confirmed . In laboratory settings, high-performance liquid chromatography (HPLC) is often used to isolate and identify this compound from plant tissues .

Industrial Production Methods: Industrial production of this compound typically involves extraction from green leafy vegetables and algae. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The use of microalgae like Chlamydomonas reinhardtii has also been explored for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Neoxanthin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neoxanthin has diverse applications in scientific research:

Comparison with Similar Compounds

    Violaxanthin: Precursor to neoxanthin in the biosynthetic pathway.

    Lutein: Another xanthophyll with similar photoprotective functions.

    Zeaxanthin: Involved in the xanthophyll cycle and photoprotection.

Comparison:

Properties

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20-/t22?,33-,34-,38+,39+,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYAYSRVSAJXTE-FTLOKQSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318362
Record name Neoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14660-91-4
Record name Neoxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014660914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8M5T48AI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neoxanthin
Reactant of Route 2
Neoxanthin
Reactant of Route 3
Neoxanthin
Reactant of Route 4
Neoxanthin
Reactant of Route 5
Neoxanthin
Reactant of Route 6
Neoxanthin
Customer
Q & A

ANone: [] Neoxanthin protects photosystem II (PSII) from photoinactivation and shields membrane lipids from photooxidation caused by reactive oxygen species (ROS). [] While not directly involved in xanthophyll cycles, it appears particularly effective against superoxide anions generated through the Mehler reaction, especially under abiotic stress conditions. []

ANone: [] 9′-cis-neoxanthin is considered the primary precursor for ABA biosynthesis. It undergoes oxidative cleavage by 9-cis-epoxycarotenoid dioxygenases (NCEDs) to produce xanthoxin, a key intermediate in the ABA biosynthesis pathway. [, ]

ANone: this compound has the molecular formula C40H56O4 and a molecular weight of 600.84 g/mol.

ANone: [, ] this compound exhibits characteristic absorption maxima in the visible region, typically between 410 and 480 nm, contributing to its yellow color. Its NMR spectra reveal distinct signals corresponding to its unique allenic bond and epoxy group. The 9′-cis isomer also exhibits characteristic circular dichroism (CD) properties.

ANone: [] this compound can degrade under the influence of light, heat, and oxygen. Storage in the dark at low temperatures (-20 °C or lower) under an inert atmosphere is recommended to minimize degradation.

ANone: [] this compound is soluble in organic solvents like acetone, chloroform, and ethanol, but less soluble in water. It's generally compatible with materials commonly used for carotenoid extraction and analysis.

ANone: [] Yes, force-field calculations have been used to study this compound conformations in solution. These studies provide insights into the structural flexibility of the molecule, which is relevant to its binding interactions and biological activity.

ANone: [] The presence of the 5,6-monoepoxide and allenic bond in this compound appears crucial for its antiproliferative activity against human prostate cancer cells. Other structural features, like the number and position of hydroxyl groups, may also influence its activity. []

ANone: [, ] Encapsulation in liposomes, nanoparticles, or emulsions are potential approaches to improve this compound's stability, solubility, and bioavailability. These formulations can protect the molecule from degradation and enhance its delivery to target sites.

ANone: While this compound is a naturally occurring compound, standard laboratory safety protocols should be followed when handling and disposing of it. Refer to relevant safety data sheets and local regulations for specific guidelines.

ANone: [, ] Studies suggest that the bioavailability of dietary this compound in humans is relatively low. [] It is partially converted to neochrome stereoisomers in the gastrointestinal tract, but plasma levels of both this compound and neochrome remain low even after consuming this compound-rich diets. []

ANone: [, , ] In vitro studies demonstrate that this compound inhibits the proliferation of various human cancer cell lines, including prostate, buccal pouch, and fibroblast cells. [, , ] These effects are attributed to its ability to induce apoptosis and/or cytostasis. [, , ]

ANone: [] Yes, this compound exhibits chemopreventive effects in a hamster buccal pouch carcinogenesis model. [] It inhibits tumor formation induced by chemical carcinogens, likely by suppressing both the initiation and promotion stages of carcinogenesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.